molecular formula C9H17N3O2S B13947411 N-ethyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide

N-ethyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide

Cat. No.: B13947411
M. Wt: 231.32 g/mol
InChI Key: OKSSFCOYKOHYBX-UHFFFAOYSA-N
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Description

N-ethyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide typically involves the reaction of an imidazole derivative with an appropriate sulfonamide precursor. One common method includes the alkylation of 1-isopropyl-1H-imidazole with ethyl methanesulfonate under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-ethyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various enzymatic activities. The sulfonamide group can interact with biological macromolecules, leading to inhibition of specific enzymes or receptors. These interactions can modulate biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-imidazole-2-sulfonamide
  • 1-isopropyl-1H-imidazole-2-sulfonamide
  • N-methyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide

Uniqueness

N-ethyl-1-(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and isopropyl groups on the imidazole ring enhances its lipophilicity and potential interactions with biological targets .

Properties

Molecular Formula

C9H17N3O2S

Molecular Weight

231.32 g/mol

IUPAC Name

N-ethyl-1-(1-propan-2-ylimidazol-2-yl)methanesulfonamide

InChI

InChI=1S/C9H17N3O2S/c1-4-11-15(13,14)7-9-10-5-6-12(9)8(2)3/h5-6,8,11H,4,7H2,1-3H3

InChI Key

OKSSFCOYKOHYBX-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)CC1=NC=CN1C(C)C

Origin of Product

United States

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